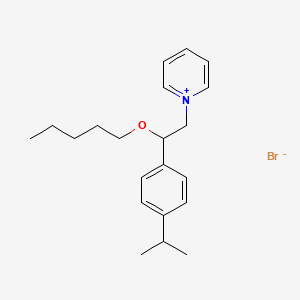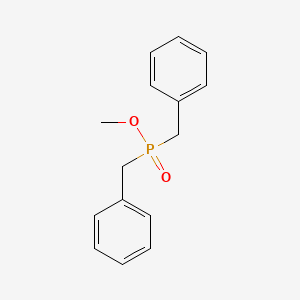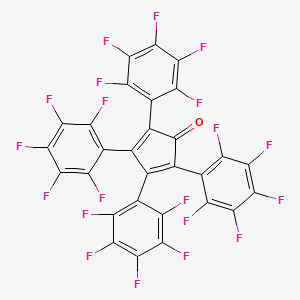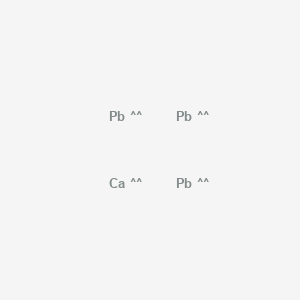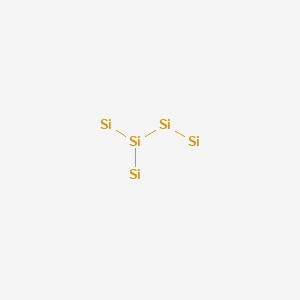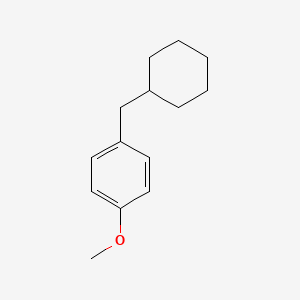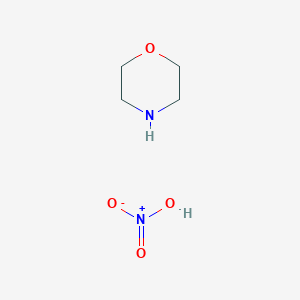
Nitric acid--morpholine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–morpholine (1/1) is a chemical compound formed by the combination of nitric acid and morpholine in a 1:1 molar ratio. Nitric acid is a highly corrosive and strong oxidizing agent, while morpholine is a heterocyclic amine with both amine and ether functional groups. The resulting compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–morpholine (1/1) typically involves the direct reaction of nitric acid with morpholine. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations. The general reaction can be represented as:
HNO3+C4H9NO→C4H9NO⋅HNO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–morpholine (1/1) involves the careful addition of morpholine to a concentrated nitric acid solution. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the process. The product is then purified through distillation or crystallization techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Nitric acid–morpholine (1/1) can undergo oxidation reactions due to the presence of nitric acid, which is a strong oxidizing agent.
Substitution: The compound can participate in substitution reactions where the morpholine ring can be modified by various electrophiles or nucleophiles.
Neutralization: As an acid-base complex, it can undergo neutralization reactions with bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Neutralization: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Products may include nitro derivatives or oxidized morpholine compounds.
Substitution: Substituted morpholine derivatives.
Neutralization: Water and corresponding salts.
Applications De Recherche Scientifique
Nitric acid–morpholine (1/1) finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of nitric acid–morpholine (1/1) involves the interaction of nitric acid with various substrates, leading to oxidation or nitration reactions. The morpholine component can act as a nucleophile, participating in substitution reactions. The compound’s effects are mediated through the formation of reactive intermediates, which can interact with molecular targets such as proteins, nucleic acids, and other cellular components.
Comparaison Avec Des Composés Similaires
Nitric acid–piperidine (1/1): Similar in structure but with piperidine instead of morpholine.
Nitric acid–pyrrolidine (1/1): Contains pyrrolidine, another heterocyclic amine.
Nitric acid–aniline (1/1): Aniline replaces morpholine, leading to different reactivity.
Uniqueness: Nitric acid–morpholine (1/1) is unique due to the presence of both amine and ether functionalities in the morpholine ring, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
21367-28-2 |
|---|---|
Formule moléculaire |
C4H10N2O4 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
morpholine;nitric acid |
InChI |
InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4) |
Clé InChI |
MAEFKOGCPNLAJD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


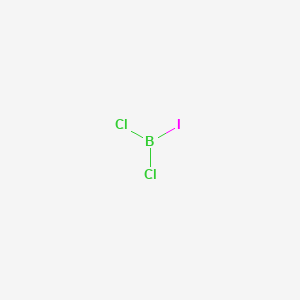

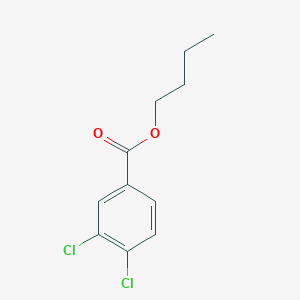
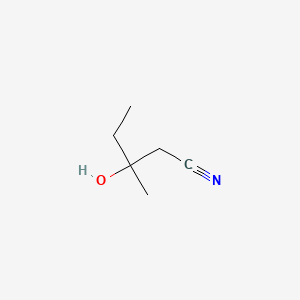
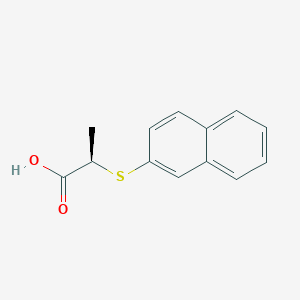
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
